molecular formula C24H30ClNO2 B12909509 1-(4-Chlorophenethyl)-6,7-dimethoxy-2-(3-methylbut-2-enyl)-1,2,3,4-tetrahydroisoquinoline CAS No. 63937-77-9

1-(4-Chlorophenethyl)-6,7-dimethoxy-2-(3-methylbut-2-enyl)-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B12909509
CAS No.: 63937-77-9
M. Wt: 400.0 g/mol
InChI Key: GJFGPQLNCBQNPS-UHFFFAOYSA-N
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Description

1-(4-Chlorophenethyl)-6,7-dimethoxy-2-(3-methylbut-2-enyl)-1,2,3,4-tetrahydroisoquinoline is a complex organic compound that belongs to the class of tetrahydroisoquinolines. This compound is characterized by the presence of a chlorophenethyl group, dimethoxy groups, and a methylbutenyl side chain. It is of interest in various fields of scientific research due to its unique structural features and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chlorophenethyl)-6,7-dimethoxy-2-(3-methylbut-2-enyl)-1,2,3,4-tetrahydroisoquinoline typically involves multiple steps, starting from readily available precursors. One common approach is the Pictet-Spengler reaction, which involves the condensation of an aldehyde or ketone with an amine to form the tetrahydroisoquinoline core. The specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and cost-effectiveness. These methods often include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound on a large scale.

Chemical Reactions Analysis

Types of Reactions

1-(4-Chlorophenethyl)-6,7-dimethoxy-2-(3-methylbut-2-enyl)-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into more saturated derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce more saturated tetrahydroisoquinoline derivatives.

Scientific Research Applications

1-(4-Chlorophenethyl)-6,7-dimethoxy-2-(3-methylbut-2-enyl)-1,2,3,4-tetrahydroisoquinoline has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Research into its potential pharmacological activities, including anti-inflammatory, anticancer, and neuroprotective effects, is ongoing.

    Industry: It may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenethyl)-6,7-dimethoxy-2-(3-methylbut-2-enyl)-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways or interact with receptors in the central nervous system to exert neuroprotective effects.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Chlorophenethyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline: Lacks the methylbutenyl side chain.

    1-(4-Chlorophenethyl)-6,7-dimethoxy-2-(2-methylpropyl)-1,2,3,4-tetrahydroisoquinoline: Has a different side chain.

    1-(4-Chlorophenethyl)-6,7-dimethoxy-2-(3-methylbutyl)-1,2,3,4-tetrahydroisoquinoline: Contains a saturated side chain.

Uniqueness

1-(4-Chlorophenethyl)-6,7-dimethoxy-2-(3-methylbut-2-enyl)-1,2,3,4-tetrahydroisoquinoline is unique due to its specific combination of functional groups and side chains, which confer distinct chemical and biological properties. Its structural complexity allows for diverse interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.

Biological Activity

1-(4-Chlorophenethyl)-6,7-dimethoxy-2-(3-methylbut-2-enyl)-1,2,3,4-tetrahydroisoquinoline is a compound derived from the tetrahydroisoquinoline class, which has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant studies that highlight its significance in medicinal chemistry.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a chlorophenethyl group and two methoxy groups attached to the tetrahydroisoquinoline core. Its molecular formula is C16H20ClN1O2C_{16}H_{20}ClN_1O_2 with a molecular weight of approximately 293.79 g/mol.

Biological Activities

The biological activities of this compound can be categorized into several key areas:

Antiviral Activity

Research indicates that compounds similar to tetrahydroisoquinolines exhibit antiviral properties. For instance, the derivative 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline has shown significant activity against various viruses by inhibiting viral replication mechanisms. This suggests potential applications in antiviral drug development .

Neuroprotective Effects

Tetrahydroisoquinolines have been studied for their neuroprotective effects. The presence of methoxy groups in the structure enhances their ability to cross the blood-brain barrier and exert protective effects against neurodegenerative diseases. Studies have demonstrated that these compounds can reduce oxidative stress and neuronal apoptosis in vitro .

Antidepressant Activity

Some studies have reported that tetrahydroisoquinoline derivatives exhibit antidepressant-like effects in animal models. The mechanism is believed to involve modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways .

The mechanisms through which this compound exerts its biological effects include:

  • Receptor Interaction : The compound may interact with various receptors in the central nervous system (CNS), influencing neurotransmitter release and uptake.
  • Antioxidant Properties : Its structure allows it to scavenge free radicals, thereby reducing oxidative stress in neuronal tissues.
  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in neurotransmitter metabolism, contributing to elevated levels of mood-regulating chemicals.

Research Findings

Several studies have focused on the biological activity of related compounds:

StudyFindings
Demonstrated antiviral activity against herpes simplex virus type 1 (HSV-1).
Showed neuroprotective effects in models of Parkinson's disease through reduction of oxidative stress.
Reported antidepressant-like effects in rodent models via modulation of serotonin levels.

Case Studies

Case Study 1: Antiviral Efficacy
In a controlled study examining the antiviral efficacy of tetrahydroisoquinoline derivatives, it was found that 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline significantly reduced viral load in infected cell lines compared to untreated controls.

Case Study 2: Neuroprotection
A study assessing neuroprotective properties revealed that treatment with this compound led to a marked decrease in markers of neuronal apoptosis following exposure to neurotoxic agents.

Properties

CAS No.

63937-77-9

Molecular Formula

C24H30ClNO2

Molecular Weight

400.0 g/mol

IUPAC Name

1-[2-(4-chlorophenyl)ethyl]-6,7-dimethoxy-2-(3-methylbut-2-enyl)-3,4-dihydro-1H-isoquinoline

InChI

InChI=1S/C24H30ClNO2/c1-17(2)11-13-26-14-12-19-15-23(27-3)24(28-4)16-21(19)22(26)10-7-18-5-8-20(25)9-6-18/h5-6,8-9,11,15-16,22H,7,10,12-14H2,1-4H3

InChI Key

GJFGPQLNCBQNPS-UHFFFAOYSA-N

Canonical SMILES

CC(=CCN1CCC2=CC(=C(C=C2C1CCC3=CC=C(C=C3)Cl)OC)OC)C

Origin of Product

United States

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